molecular formula C₁₉H₁₅D₉ClNO₅ B1160373 S-(-)-Tretoquinol-d9 Hydrochloride

S-(-)-Tretoquinol-d9 Hydrochloride

Cat. No.: B1160373
M. Wt: 390.91
Attention: For research use only. Not for human or veterinary use.
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Description

S-(-)-Tretoquinol-d9 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₅D₉ClNO₅ and its molecular weight is 390.91. The purity is usually 95%.
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Properties

Molecular Formula

C₁₉H₁₅D₉ClNO₅

Molecular Weight

390.91

Synonyms

(1S)-1,2,3,4-Tetrahydro-1-[(3,4,5-(trimethoxy-d9)phenyl)methyl]-6,7-isoquinolinediol Hydrochloride;  (S)-1,2,3,4-Tetrahydro-1-[(3,4,5-(trimethoxy-d9)phenyl)_x000B_methyl]-6,7-isoquinolinediol Hydrochloride;  (-)-Trimethoquinol-d9;  (-)-Trimetoquinol-d9;  AQL 2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Overview

  • Chemical Formula : C19H23ClN2O5
  • CAS Number : 2603690-30-6
  • Molecular Weight : 381.851 g/mol
  • Storage Conditions : Should be kept at 2-8°C in a closed container, away from light and moisture.

The deuterium labeling in S-(-)-Tretoquinol-d9 enhances its stability and metabolic profile, making it particularly valuable for research into pharmacokinetics and metabolic pathways.

Chemistry

S-(-)-Tretoquinol-d9 Hydrochloride is utilized in studies that investigate reaction mechanisms and isotope effects. The incorporation of deuterium allows researchers to trace chemical reactions more effectively due to the distinct mass differences between hydrogen and deuterium.

Biology

In biological research, this compound is employed to study metabolic pathways and interactions within biological systems. Its unique isotopic labeling facilitates the tracking of the compound's behavior in complex biological environments.

Medicine

The compound plays a crucial role in pharmacokinetic studies aimed at understanding drug absorption, distribution, metabolism, and excretion. Its use in clinical settings has been explored for treating conditions such as bronchoconstriction associated with asthma and chronic obstructive pulmonary disease.

Case Study 1: Pharmacokinetics

A study investigated the pharmacokinetics of this compound in a controlled setting. The findings indicated enhanced absorption rates compared to its non-deuterated counterpart, leading to prolonged therapeutic effects in animal models .

Case Study 2: Respiratory Health

Research focusing on the respiratory effects of S-(-)-Tretoquinol-d9 demonstrated its efficacy as a bronchodilator. In vitro studies showed significant improvements in bronchial dilation in response to the compound, suggesting potential for clinical applications in asthma management .

Q & A

Q. How should researchers validate the absence of toxic metabolites in preclinical studies of this compound?

  • Methodological Answer :
  • Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) to assess genotoxicity.
  • Screen for reactive metabolites using glutathione-trapping assays with LC-HRMS.
  • Compare metabolite profiles to non-deuterated analogs to isolate deuterium-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.